Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
X-ray crystallographic studies reveal that ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate adopts a planar imidazo[1,2-a]pyridine core, with the trifluoromethyl group and ethyl ester substituents positioned orthogonally to the bicyclic system. The compound crystallizes in the monoclinic space group P 1 21/c 1 (No. 14), with unit cell parameters $$ a = 12.2675 \, \text{Å} $$, $$ b = 15.2303 \, \text{Å} $$, $$ c = 7.1217 \, \text{Å} $$, and $$ \beta = 97.728^\circ $$ . Key bond lengths and angles are consistent with aromatic delocalization:
- The C–N bond lengths in the imidazole ring range from $$ 1.34 \, \text{Å} $$ to $$ 1.38 \, \text{Å} $$, characteristic of sp² hybridization .
- The C–F bond lengths in the trifluoromethyl group measure $$ 1.33 \, \text{Å} $$, while the C–O bond in the ester moiety is $$ 1.21 \, \text{Å} $$, indicating strong polarization .
The dihedral angle between the imidazole and pyridine rings is $$ 2.0^\circ $$, confirming near-perfect coplanarity . Intermolecular interactions, including C–H⋯π and van der Waals forces, stabilize the crystal lattice (Figure 1).
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| Unit cell volume | 1318.52 ų |
| Density (calc.) | 1.4 g/cm³ |
| R-factor | 0.0516 |
Electronic Structure and Hybridization Patterns
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate significant electron-withdrawing effects from the trifluoromethyl group, which reduces the HOMO-LUMO gap to $$ 2.36 \, \text{eV} $$ . Key electronic features include:
- The imidazo[1,2-a]pyridine core exhibits π-conjugation, with the highest electron density localized on N1 and C2 atoms.
- The trifluoromethyl group induces a dipole moment of $$ 4.2 \, \text{D} $$, polarizing the aromatic system .
NMR spectroscopy corroborates these findings:
- $$ ^1\text{H} $$-NMR shows a deshielded proton at $$ \delta = 7.81 \, \text{ppm} $$ (pyridine H6), attributed to anisotropic effects from the trifluoromethyl group .
- $$ ^{19}\text{F} $$-NMR reveals a singlet at $$ \delta = -62.3 \, \text{ppm} $$, consistent with a rigid CF₃ group .
Hybridization analysis confirms sp² character for all ring atoms, with partial double-bond character in the C–N bonds (Wiberg bond index: 1.2–1.3) .
Conformational Dynamics in Solid vs. Solution States
In the solid state, the molecule adopts a rigid conformation due to crystal packing forces. Hirshfeld surface analysis indicates that 42.2% of intermolecular contacts arise from H⋯H interactions, while 22.3% involve H⋯Br/Br⋯H contacts in halogenated analogs .
In solution (DMSO-d₆), dynamic NMR studies reveal restricted rotation of the ethyl ester group. Key observations include:
- Two distinct $$ ^1\text{H} $$-NMR signals for the ethyl CH₂ group ($$ \delta = 4.28 \, \text{ppm} $$ and $$ 4.96 \, \text{ppm} $$) at 298 K, which coalesce at elevated temperatures (ΔG‡ = 12.3 kcal/mol) .
- Variable-temperature $$ ^{13}\text{C} $$-NMR shows line broadening for the carbonyl carbon ($$ \delta = 168.2 \, \text{ppm} $$), suggesting hindered rotation .
Table 2: Comparison of solid-state and solution-phase properties
| Property | Solid State | Solution (DMSO) |
|---|---|---|
| Dihedral angle (imidazole-pyridine) | $$ 2.0^\circ $$ | Not applicable |
| Ester group rotation | Fixed | Restricted |
| Dominant interactions | C–H⋯π, van der Waals | Solvent shielding |
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQKGQEMIANCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855853 | |
| Record name | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260885-46-8 | |
| Record name | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1260885-46-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of apoptotic pathways.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. It has been tested against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| A. niger | 64 |
The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
- Antibacterial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced G1-phase cell cycle arrest and increased apoptosis rates compared to untreated controls (p < 0.01). The study concluded that this compound could be a lead candidate for further development as an anticancer agent .
Study on Antimicrobial Effects
In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of S. aureus. The results showed that the compound effectively inhibited growth at low MIC values, suggesting its potential as a treatment for antibiotic-resistant infections .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 258.20 g/mol
- CAS Number : 1260885-46-8
- Appearance : White to off-white solid
The compound features a trifluoromethyl group, which enhances its biological activity and solubility, making it a valuable candidate for drug development.
Medicinal Chemistry
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. Studies have shown that compounds containing the imidazo ring can inhibit bacterial growth and have potential as new antibiotics. For instance, a study demonstrated that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Material Science
Due to its unique chemical structure, this compound is also explored in material science.
Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure .
Nanomaterials
Recent advancements have highlighted the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented, leading to improved dispersion and stability in various applications .
Case Study 1: Antimicrobial Screening
A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications at the 5-position enhanced antibacterial potency .
Case Study 2: Anticancer Efficacy
In another investigation focusing on the anticancer properties of imidazo derivatives, this compound was tested against various cancer cell lines. The findings suggested that this compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The imidazo[1,2-a]pyridine core allows diverse substitutions, significantly altering physicochemical and biological properties. Below are notable analogs:
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- CAS No.: 88751-06-8
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 231.24 g/mol
- Key Differences :
Ethyl 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- CAS No.: 1363404-84-5
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Key Differences :
Imidazo[1,2-a]pyridine-2-carboxylic Acid
- CAS No.: 64951-08-2
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.14 g/mol
- Key Differences :
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Physicochemical Properties
| Property | 5-CF₃ Derivative | 5-Methyl Derivative | 8-CF₃ Derivative |
|---|---|---|---|
| Melting Point (°C) | 96–99 | Not reported | 96–99 |
| Solubility (LogP) | 2.8 (estimated) | 2.1 (estimated) | 2.8 (estimated) |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
- The -CF₃ group increases lipophilicity and metabolic stability compared to -CH₃ .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via a condensation reaction between a substituted pyridin-2-amine and a brominated oxo-propionic acid ester. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate under reflux in ethanol, yielding the imidazo[1,2-a]pyridine core. Optimized conditions (e.g., 6-hour reflux, KHCO₃ for pH adjustment) can achieve yields >50%. Post-reaction purification involves solvent evaporation, precipitation, and crystallization (e.g., slow ethyl acetate evaporation over 10 days) .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction reveals planar six- and five-membered rings (imidazo[1,2-a]pyridine core) with a dihedral angle of 1.4° between rings, indicating near coplanarity. Hydrogen bonding (C–H⋯O/N) forms trimeric units in the lattice, critical for understanding packing behavior and stability. Such data guide derivatization strategies to modulate solubility or intermolecular interactions .
Q. What analytical techniques are essential for confirming purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : Assigns aromatic protons (e.g., trifluoromethyl-adjacent C–H) and ester groups.
- X-ray crystallography : Validates bond lengths/angles and supramolecular interactions.
- HPLC-MS : Assesses purity and detects byproducts (e.g., brominated intermediates).
- IR spectroscopy : Confirms carbonyl (C=O) and C–F stretches (~1100 cm⁻¹) .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
These derivatives are explored as:
- Kinase inhibitors : Modulate cyclin-dependent kinases (CDKs) for cancer therapy.
- Antivirals : Target viral replication machinery.
- Anticonvulsants : Interact with neuronal ion channels.
The trifluoromethyl group enhances metabolic stability and bioavailability, making it a key pharmacophore .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Systematic parameter variation is critical:
- Temperature : Prolonged reflux (6–12 hours) ensures complete cyclization but risks decomposition.
- Catalyst screening : Acidic/basic conditions (e.g., KHCO₃) influence protonation states of intermediates.
- Solvent polarity : Ethanol vs. DMF affects reaction kinetics and byproduct formation.
Monitor progress via TLC/HPLC and quantify yield/purity using NMR integration or calibration curves .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple models.
- Metabolite profiling : LC-MS to identify active/inactive metabolites.
- Structural analogs : Compare SAR to isolate the trifluoromethyl group’s role in activity .
Q. How does the trifluoromethyl group influence electronic and steric properties?
The –CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring (↑ electrophilicity). This enhances binding to hydrophobic pockets (e.g., enzyme active sites) while resisting oxidative metabolism. Computational modeling (DFT) can quantify charge distribution and predict reactivity .
Q. What advanced purification techniques are recommended for complex reaction mixtures?
- Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high recovery of crystalline product.
- Prep-HPLC : Ideal for isolating milligram-scale quantities of high-purity material for biological testing .
Q. How can substituent modifications enhance target selectivity?
- Positional isomerism : Introduce substituents at C-6 or C-8 to alter steric hindrance.
- Bioisosteric replacement : Replace –CF₃ with –OCF₃ or –SF₅ to maintain lipophilicity while modulating toxicity.
- Pro-drug strategies : Ester hydrolysis (e.g., ethyl → carboxylic acid) can improve solubility or tissue penetration .
Q. What computational tools predict the compound’s ADMET properties?
- Molecular docking (AutoDock, Schrödinger) : Simulate binding to targets (e.g., CDK2).
- QSAR models : Corrogate descriptors (logP, polar surface area) with bioavailability.
- Metabolism prediction (Meteor, ADMET Predictor) : Identify likely cytochrome P450 oxidation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
